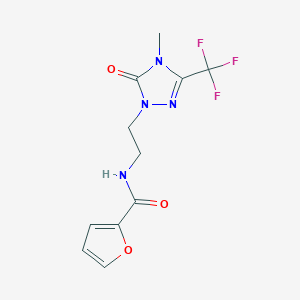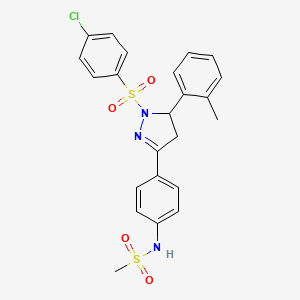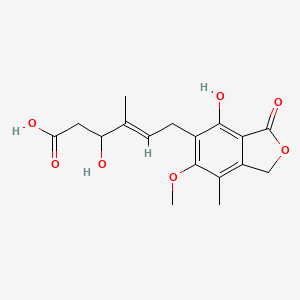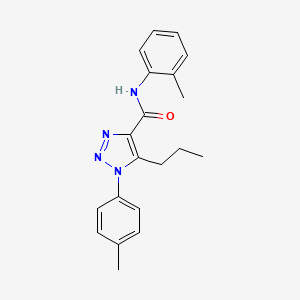
N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, also known as MPPT, is a chemical compound that belongs to the class of triazole derivatives. MPPT has been the focus of several scientific research studies due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Chemical Synthesis Techniques
- Intramolecular Cyclization: A method involves intramolecular copper-catalyzed cyclization leading to the synthesis of 2-phenyl-4,5-substituted oxazoles, demonstrating the compound's utility in creating structurally diverse and functionally rich molecules (S. Vijay Kumar et al., 2012).
- Photooxygenation of Oxazoles: Oxazoles serve as precursors for activated carboxylates through photooxygenation, indicating the compound's role in forming triamides that contribute to macrolide synthesis (H. Wasserman et al., 1981).
Antimicrobial and Antitumor Applications
- Antimicrobial Activities: Novel 1,2,4-triazole derivatives, including compounds structurally related to N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and demonstrated good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (H. Bektaş et al., 2007).
- Antitumor Properties: The synthesis and structural determination of similar compounds have shown inhibition of cancer cell proliferation, suggesting potential applications in cancer treatment (Xuechen Hao et al., 2017).
Novel Synthesis Routes and Biological Evaluation
- Regioselective Construction of 1,2,3-Triazoles: A metal- and azide-free multicomponent assembly has been developed for the regioselective construction of 1,5-disubstituted 1,2,3-triazoles, demonstrating the flexibility and efficiency of using enaminones in synthetic chemistry (Jie‐Ping Wan et al., 2015).
properties
IUPAC Name |
N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-7-18-19(20(25)21-17-9-6-5-8-15(17)3)22-23-24(18)16-12-10-14(2)11-13-16/h5-6,8-13H,4,7H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKMJEYSMOOTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


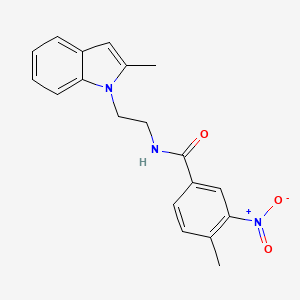


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2746054.png)
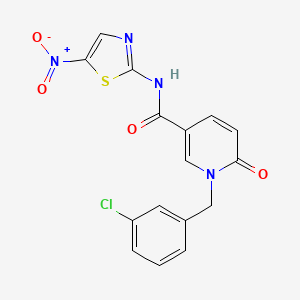

![[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] butanoate](/img/structure/B2746058.png)
